Allotrap
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Overview
Description
Allotrap is a small synthetic peptide derived from the alpha1 helix of the heavy chain of HLA class I proteins; inhibits human T cell responses in vitro; prolongs allograft survival in rats and mice.
Scientific Research Applications
Prolongation of Skin Allograft Survival
Allotrap has shown effectiveness in prolonging the survival of skin allografts in animal models. In a study, this compound peptides derived from human MHC class I sequences were found to prolong allograft survival in rats and mice. Specifically, this compound 2702 extended graft survival when administered post-transplantation, indicating its potential in transplant immunology (Buelow et al., 1995).
Induction of Tolerance in Cardiac Allotransplantation
This compound has also been investigated for its role in inducing tolerance in cardiac allotransplantation in rodents. A study demonstrated that cardiac allografts in rats survived indefinitely following administration of this compound and cyclosporin A, suggesting a mechanism involving the induction of clonal anergy (Masroor et al., 1998).
Attenuation of Aortic Graft Arteriosclerosis
Research indicates that this compound peptide therapy can attenuate arteriosclerosis in aortic allotransplants. This compound therapy inhibited vascular intimal thickening and other related complications in an aortic allotransplant model. This effect was associated with multiple actions of the peptide, including induction of heme oxygenase-1 and inhibition of TNF-α production (Li et al., 2002).
Graft Survival and Immunomodulation
This compound has shown to have immunomodulatory effects and can prolong graft survival. A study exploring the use of this compound in small bowel transplants found that it modulated immune responses and prolonged graft survival, indicating its potential utility in transplant immunology (Tice et al., 1998).
Inhibition of TNF-α and Immunomodulation
This compound peptides have been shown to inhibit tumor necrosis factor (TNF) production in vitro and in vivo. A study highlighted that this compound 1258 inhibited TNF-α production without affecting other cytokines, indicating its specificity and potential in controlling inflammatory responses (Iyer et al., 2000).
Properties
CAS No. |
151232-75-6 |
---|---|
Molecular Formula |
C53H90N20O16 |
Molecular Weight |
1263.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KXASYRUYKYOKGG-IWLMWFOOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Appearance |
Solid powder |
151232-75-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RESLRNLRGY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
allotrap Allotrap 1258 Allotrap 2702 Allotrap E Allotrap G peptide Bc-1nl RDP58 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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